molecular formula C20H22N4O3 B5563265 [(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol

[(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol

Cat. No. B5563265
M. Wt: 366.4 g/mol
InChI Key: FTNAMJBFEQFZLS-XOBRGWDASA-N
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Description

The compound belongs to a class of chemically complex molecules that often exhibit unique biological activities and structural features. These compounds are frequently analyzed for their potential applications in various fields, including pharmaceuticals and materials science. The structural complexity lends these molecules interesting properties and challenges in their synthesis and analysis.

Synthesis Analysis

Synthesis of similar compounds typically involves multistep reactions, including cyclocondensation, N-acyliminium cation aromatic cyclizations, and Lewis acid-mediated cyclizations. For example, a method for synthesizing 2,3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives from specific reagents demonstrates the complexity and specificity required in these syntheses (Kanno et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds within this class is often determined using techniques like X-ray diffraction, FT-IR spectroscopy, and NMR spectroscopy. These analyses provide detailed insights into the bond lengths, bond angles, and overall molecular geometry. For instance, the study of a specific molecular structure revealed through X-ray diffraction and theoretical calculations highlights the importance of these analyses in understanding compound properties (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include cyclizations, condensations, and rearrangements, leading to various derivatives with distinct chemical properties. The reactivity is often explored to synthesize new compounds or to modify existing structures for specific purposes.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline forms, are crucial for understanding the stability and applications of these compounds. Polymorphism, for example, can significantly affect the material's pharmaceutical properties, as seen in studies of crystalline forms of related compounds (Chaimbault et al., 2000).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on the synthesis of benzo-fused medium-sized heterocycles, such as the one described, often involves innovative reactions under specific conditions to create complex molecules with potential pharmaceutical applications. For example, Bremner et al. (1986) demonstrated a ring destruction approach to synthesize some benzo-fused medium-sized heterocycles, highlighting the potential for creating diverse molecular structures through solvolytic conditions and cyanogen bromide reactions (Bremner, Raston, Rowbottom, White, & Winzenberg, 1986).

Facile Synthesis Methods

The development of reagents for facile synthesis of heterocyclic compounds is an area of significant interest. For instance, Kanno et al. (1991) described a reagent for the easy synthesis of 2, 3-(ring fused)-5-(5-tetratzolyl)-4H-pyrimidin-4-one derivatives, showcasing techniques that could be applicable to the synthesis of compounds like [(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).

Application in Organic Synthesis

The compound's structure suggests potential for application in organic synthesis, exploring novel reactions and pathways. Research such as the synthesis and structure analysis of 1,2,4-triazolo[1,5-a]pyrimidin-5-one oximes by Reiter (1997) reflects the depth of study into the synthesis of complex heterocycles, which could relate to the applications of [(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol (Reiter, 1997).

Antimicrobial Activity

Investigations into the antimicrobial activity of heterocyclic compounds are also relevant. Prasanna Kumara et al. (2013) synthesized new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, demonstrating the potential biological activities of similar complex molecules, which could inform the research into [(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol (Prasanna Kumara, Mohana, & Mallesha, 2013).

properties

IUPAC Name

[(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-2-16-23-17-18(21-12-22-19(17)27-16)24-8-14-9-26-15-6-4-3-5-13(15)7-20(14,10-24)11-25/h3-6,12,14,25H,2,7-11H2,1H3/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNAMJBFEQFZLS-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N=CN=C2O1)N3CC4COC5=CC=CC=C5CC4(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=C(N=CN=C2O1)N3C[C@H]4COC5=CC=CC=C5C[C@]4(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aS,10aS)-2-(2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a-yl]methanol

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